molecular formula C38H52BN3O7 B12375183 c-Myc inhibitor 14

c-Myc inhibitor 14

Cat. No.: B12375183
M. Wt: 673.6 g/mol
InChI Key: WEHFFJKBEHJKEA-SHDKRXJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Properties

Molecular Formula

C38H52BN3O7

Molecular Weight

673.6 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate

InChI

InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1

InChI Key

WEHFFJKBEHJKEA-SHDKRXJISA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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